2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a triazole ring, a benzylsulfanyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and sodium chloroacetate, followed by acylation with acyl chlorides.
S-Alkylation: The triazole-3-thiol intermediate undergoes S-alkylation with benzyl halides in an alkaline medium.
Final Assembly: The final compound is obtained by coupling the triazole derivative with 3-(methylsulfanyl)phenyl acetamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring and sulfanyl groups make it a potential candidate for drug development, particularly for antimicrobial and anticancer agents.
Materials Science:
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(benzylsulfanyl)methyl]-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- **(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to its combination of a triazole ring with both benzylsulfanyl and methylsulfanyl groups. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C21H24N4OS3 |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C21H24N4OS3/c1-3-25-19(14-28-13-16-8-5-4-6-9-16)23-24-21(25)29-15-20(26)22-17-10-7-11-18(12-17)27-2/h4-12H,3,13-15H2,1-2H3,(H,22,26) |
InChI Key |
WEIBUHLYIRJZHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
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